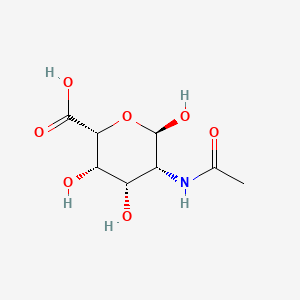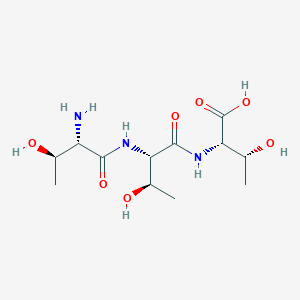![molecular formula C7H5N3O B1616587 Pyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 91996-77-9](/img/structure/B1616587.png)
Pyrido[2,3-d]pyrimidin-2(1H)-one
Descripción general
Descripción
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
An improved synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones was optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions used DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .Aplicaciones Científicas De Investigación
Heterocyclic Scaffold and Ligand Properties
Pyrido[2,3-d]pyrimidines, including pyrido[2,3-d]pyrimidin-2(1H)-one, are recognized as privileged heterocyclic scaffolds. They have the ability to provide ligands for several receptors in the body due to their structural similarity with nitrogen bases present in DNA and RNA. Over 20,000 structures of these compounds have been reported, indicating their significant presence in biomedical applications (Jubete et al., 2019).
Wide Spectrum of Biological Activities
Pyrido[2,3-d]pyrimidine exhibits a wide range of biological activities, including antiviral, antihistaminic, antibacterial, diuretic, anti-inflammatory, analgesic, anticonvulsive, and antipyretic effects. This broad spectrum of activities underscores its significant position in medicinal chemistry (Chaudhary, 2021).
Anticancer Properties
Pyrido[2,3-d]pyrimidine derivatives have been explored for their anticancer properties. These compounds have shown strong in vitro anticancer activity against various cancer cell lines, including hepatic, prostate, colon, breast, and lung cancers. They also exhibit promising inhibitory activity against kinases like PDGFR β, EGFR, and CDK4/cyclin D1 (Elzahabi et al., 2018).
Antimicrobial Investigations
Synthesis of pyrido[2,3-d]pyrimidine derivatives has been conducted to investigate their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Bhargava & Rajwanshi, 2013).
Tyrosine Kinase Inhibitors
Pyrido[2,3-d]pyrimidin-7(8H)-ones, a subclass of pyrido[2,3-d]pyrimidines, have been studied for their applicability as tyrosine kinase inhibitors, specifically as ZAP-70 inhibitors. Their structure allows for diverse substitutions, offering potential in developing new biologically active compounds (Masip et al., 2021).
Analgesic and Anti-inflammatory Agents
Synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives has been conducted for exploring their potential as analgesic and anti-inflammatory agents. Some derivatives exhibited significant activity in this regard, with lower ulcer indices compared to conventional drugs like aspirin and diclofenac (El-Gazzar & Hafez, 2009).
Propiedades
IUPAC Name |
1H-pyrido[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-9-4-5-2-1-3-8-6(5)10-7/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHOMHMNIRXARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356072 | |
| Record name | pyrido[2,3-d]pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[2,3-d]pyrimidin-2(1H)-one | |
CAS RN |
91996-77-9 | |
| Record name | Pyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91996-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pyrido[2,3-d]pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![N-[3-(dimethylamino)propyl]acetamide](/img/structure/B1616527.png)